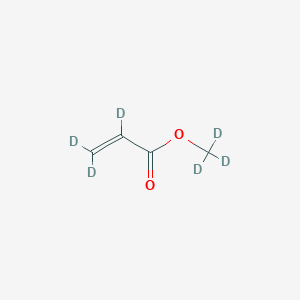

Methyl acrylate-d6

Übersicht

Beschreibung

Methyl acrylate-d6 is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 92.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl acrylate-d6 (C4H6O2) is a deuterated form of methyl acrylate, commonly utilized in various chemical and biological research applications. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential applications in fields such as pharmaceuticals, materials science, and environmental studies.

This compound is characterized by the following properties:

- Molecular Formula : C4H6O2

- Molecular Weight : 86.09 g/mol

- Deuteration : The presence of deuterium (D) in the molecular structure enhances its stability and alters its reactivity compared to non-deuterated analogs.

Biological Activity Overview

The biological activity of this compound has been studied primarily concerning its toxicity, mutagenicity, and potential therapeutic applications. Key findings from various studies are summarized below.

Toxicity and Safety

- Acute Toxicity : Methyl acrylate has been shown to exhibit acute toxicity in animal models. A study involving inhalation exposure in rats indicated that while there was no significant increase in mortality, there were notable effects on soft tissue sarcomas, although these did not show a clear dose-response relationship .

- Clastogenic Effects : In vitro studies have demonstrated that methyl acrylate can induce chromosomal aberrations in mammalian cells. Specifically, it has shown clastogenic activity, meaning it can cause breaks in chromosomes . However, this effect is not consistently observed in vivo.

- Genotoxicity : Research indicates that methyl acrylate can induce mutations in mouse cells and chromosomal aberrations in both mouse and Chinese hamster cells when tested under controlled conditions . The implications of these findings suggest a need for caution when handling this compound.

Research Findings

Several studies have explored the biological implications of this compound:

- Metabolism Studies : Methyl acrylate is metabolized through conjugation with sulfhydryl groups, leading to the formation of thioether metabolites. This metabolic pathway is crucial for detoxification processes and varies across species .

- Cell Viability Studies : Research comparing the biological activities of various copolymers derived from this compound indicated that certain formulations demonstrated low toxicity profiles against human cancer cell lines (e.g., MCF-7) while maintaining significant bioactivity .

Case Studies

A selection of case studies highlights the diverse applications and effects of this compound:

- Antibacterial Activity : A study evaluated the antibacterial properties of polymers synthesized from methyl acrylate derivatives. The results indicated varying degrees of antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial coatings .

- Polymerization Studies : Research has focused on the copolymerization of methyl acrylate with other monomers to enhance thermal stability and biological activity. These studies have shown that specific copolymers exhibit improved cell viability profiles and lower cytotoxicity compared to homopolymers derived solely from methyl acrylate .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1.1. NMR Spectroscopy

One of the primary applications of MA-d6 is in nuclear magnetic resonance (NMR) spectroscopy. The deuterated version of methyl acrylate allows for enhanced resolution and clarity in NMR spectra, aiding in the study of molecular structures and dynamics. The presence of deuterium reduces the background noise from hydrogen signals, making it easier to observe interactions and conformational changes in complex molecules .

1.2. Polymer Chemistry

MA-d6 is employed in polymer synthesis, particularly for creating well-defined polymers through techniques such as atom transfer radical polymerization (ATRP). For instance, researchers have synthesized star-shaped poly(methyl acrylate) using MA-d6 as a monomer, which demonstrates improved thermal stability and mechanical properties compared to linear counterparts . The ability to control molecular weight and polydispersity index (PDI) is crucial for developing materials with specific characteristics for applications in coatings, adhesives, and biomedical devices.

3.1. Biomedical Applications

MA-d6 is also pivotal in developing materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The ability to fine-tune polymer properties through controlled polymerization techniques allows researchers to create materials that can respond to specific stimuli or degrade at predetermined rates within biological environments .

3.2. Colloidal Dispersions

Recent studies have explored the use of MA-d6 in creating colloidal dispersions for thin-film applications. These dispersions exhibit favorable properties such as high stability and uniform particle size distribution, making them suitable for sensors and optical devices . The dynamic light scattering method has been employed to characterize these dispersions, providing insights into their potential industrial applications.

| Application Area | Key Findings |

|---|---|

| Drug Delivery Systems | Tunable release profiles |

| Tissue Engineering | Biocompatible scaffolds |

| Thin-Film Sensors | High stability and uniformity |

Eigenschaften

IUPAC Name |

trideuteriomethyl 2,3,3-trideuterioprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3/i1D2,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPJBEWLBFYGME-QNYGJALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)OC([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.